Endo-7-tert-butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
Overview
Description
Synthesis Analysis
The synthesis of Endo-7-tert-butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate involves straightforward methods. For example, intramolecular cyclization of syn-4-N-methylaminocyclohexane 1,2-epoxide yields exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol as the sole product .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic system with a tert-butyl group and a methyl group. The compound adopts a conformation consistent with its name, with the tert-butyl substituent in an endo position .
Scientific Research Applications
Synthesis and Derivative Formation
Endo-7-tert-butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate and its derivatives are primarily used in the synthesis of complex chemical structures. Hart and Rapoport (1999) describe the synthesis of a glutamic acid analogue from L-serine using a compound from this family. The synthesis involves multiple steps, including a tandem Wittig/Michael reaction and iodosulfonamidation, demonstrating the compound's utility in creating structurally complex and functionally diverse molecules (Hart & Rapoport, 1999).
Applications in Stereochemistry and Chiral Synthesis
The compound is also instrumental in creating enantiomerically pure derivatives, as described by Pandey, Dey, and Fernandes (2013). Their work showcases a scalable approach to synthesizing enantiomerically pure derivatives, utilizing a related compound as a starting material. This research underscores the compound's significance in chiral synthesis and stereochemistry (Pandey, Dey, & Fernandes, 2013).
Utility in Conformational Analysis and Chemical Probing
Compounds in this class are also valuable in conformational analysis. Ramanaiah, Zhu, Klein-Stevens, and Trudell (1999) synthesized both exo and endo stereoisomers of a closely related compound, highlighting its utility in stereochemical assignments and conformational studies (Ramanaiah et al., 1999). Such studies are crucial for understanding the spatial arrangement of atoms in molecules and can have broad implications in chemical and pharmaceutical research.
Safety and Hazards
Properties
IUPAC Name |
7-O-tert-butyl 2-O-methyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-8-5-6-10(14)9(7-8)11(15)17-4/h8-10H,5-7H2,1-4H3/t8-,9+,10+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBESKVIRYNQXCD-UTLUCORTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@H](C2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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